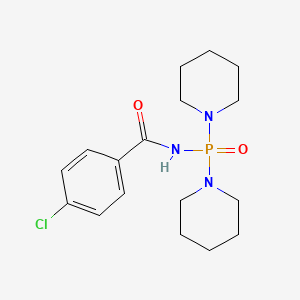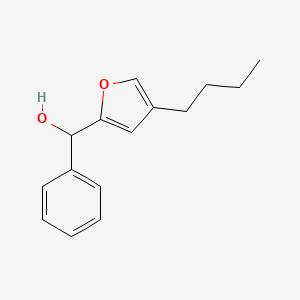![molecular formula C13H16ClNO3 B15052611 methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate is a chemical compound with a complex structure that includes a chloromethyl group attached to a phenyl ring, an acetamido group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate typically involves multiple steps. One common method includes the reaction of 4-(chloromethyl)benzyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Applications De Recherche Scientifique
Methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(chloromethyl)phenyl]-4-methylbenzene-1-sulfonamide: This compound shares the chloromethyl and phenyl groups but differs in the presence of a sulfonamide group.
Chloromethyl phenyl sulfide: Similar in having a chloromethyl group attached to a phenyl ring, but with a sulfide linkage instead of an ester.
Uniqueness
Methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C13H16ClNO3 |
|---|---|
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
methyl (2S)-2-acetamido-3-[4-(chloromethyl)phenyl]propanoate |
InChI |
InChI=1S/C13H16ClNO3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,15,16)/t12-/m0/s1 |
Clé InChI |
NWDGYSLQYQDYLK-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=C(C=C1)CCl)C(=O)OC |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)CCl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


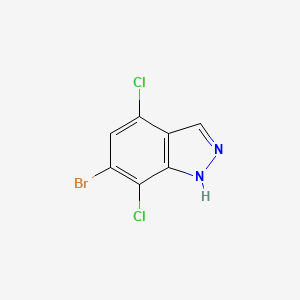
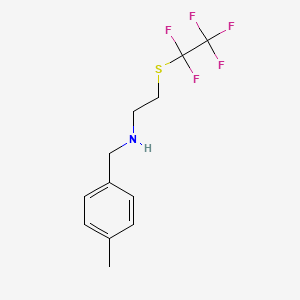
![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
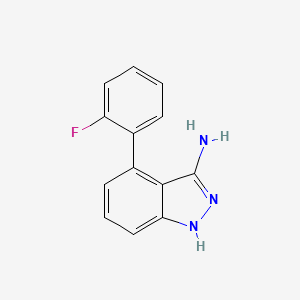
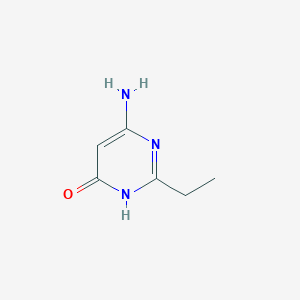
![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)
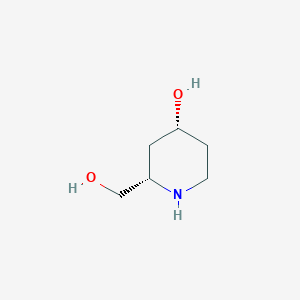
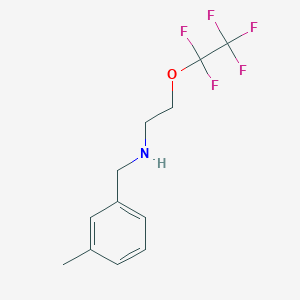
![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)

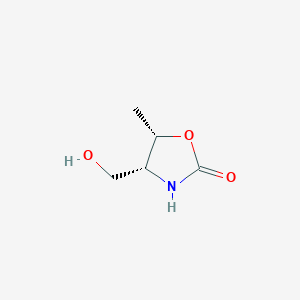
![(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B15052587.png)
